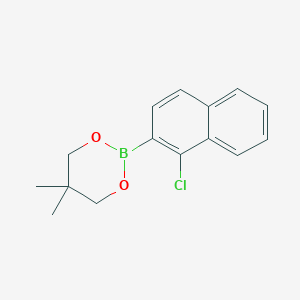![molecular formula C16H21NO5S2 B12622699 N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12622699.png)
N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a benzamide moiety, and a sulfonyl group attached to a tetrahydrothiophene ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopentylamine with 4-chlorobenzoyl chloride to form N-cyclopentyl-4-chlorobenzamide. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene-3-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzamide moiety can bind to receptors or enzymes, modulating their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide stands out due to its unique combination of a cyclopentyl group, a benzamide moiety, and a sulfonyl group attached to a tetrahydrothiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H21NO5S2 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-cyclopentyl-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C16H21NO5S2/c18-16(17-13-3-1-2-4-13)12-5-7-14(8-6-12)24(21,22)15-9-10-23(19,20)11-15/h5-8,13,15H,1-4,9-11H2,(H,17,18) |
Clé InChI |
ISRGDQHORQSNIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


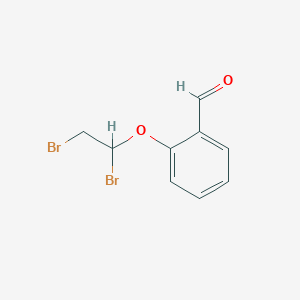
![2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B12622618.png)
![3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene](/img/structure/B12622620.png)
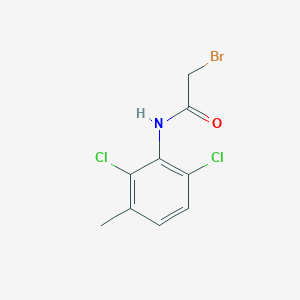
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)


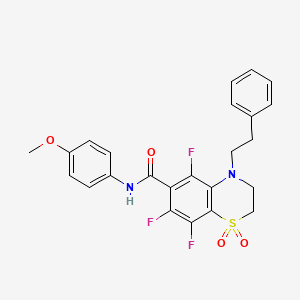
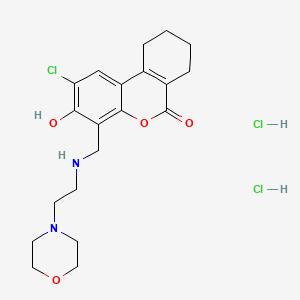

![N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide](/img/structure/B12622689.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)

